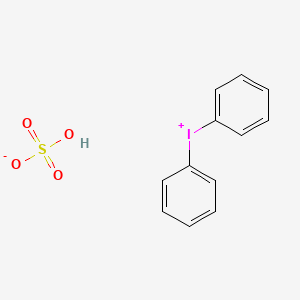

Diphenyliodonium hydrogen sulfate

Description

BenchChem offers high-quality Diphenyliodonium hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyliodonium hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

49723-69-5 |

|---|---|

Molecular Formula |

C12H11IO4S |

Molecular Weight |

378.18 g/mol |

IUPAC Name |

diphenyliodanium;hydrogen sulfate |

InChI |

InChI=1S/C12H10I.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

BCQKUSCWNFMCKI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.OS(=O)(=O)[O-] |

Related CAS |

10182-84-0 (Parent) |

Origin of Product |

United States |

Significance Within the Field of Hypervalent Iodine Chemistry

Diphenyliodonium (B167342) hydrogen sulfate (B86663) belongs to the class of hypervalent iodine compounds, which are characterized by an iodine atom in a formal oxidation state higher than its typical -1. wikipedia.org Specifically, it is a λ3-iodane, indicating that the iodine atom has three ligands in its valence shell. princeton.edu The unique electronic structure and reactivity of hypervalent iodine compounds, including diaryliodonium salts, set them apart from other halogens. researchgate.nete-bookshelf.de Their chemical behavior often mirrors that of heavy metal reagents like those of mercury(III), thallium(III), and lead(IV), but without the associated toxicity and environmental concerns, making them a more sustainable choice in organic synthesis. princeton.edue-bookshelf.de

The chemistry of hypervalent iodine reagents is often discussed in terms of oxidative addition, ligand exchange, and reductive elimination, concepts typically associated with transition metal chemistry. e-bookshelf.de This similarity in reactivity, coupled with their general stability and ease of handling, has led to a surge in their use. princeton.edu The driving force behind their reactivity is the favorable reduction of the hypervalent iodine to its normal valency through the elimination of an iodobenzene (B50100) derivative. princeton.edu This characteristic makes them potent oxidizing agents and electrophiles. wikipedia.org

Within this class of reagents, diaryliodonium salts, including the hydrogen sulfate variant, are particularly important. rsc.org They are valued for their ability to act as arylating agents, transferring a phenyl group to a wide range of nucleophiles. rsc.orgdiva-portal.org The nature of the counter-ion, in this case, hydrogen sulfate, can significantly influence the salt's physical properties and synthetic utility. rsc.org While diaryliodonium triflates are often favored for their solubility in organic solvents, the study of salts with other counter-ions like hydrogen sulfate contributes to a broader understanding and application of these reagents. rsc.org

Historical Development and Early Discoveries of Diaryliodonium Salts

The journey of diaryliodonium salts in organic chemistry began over a century ago, with their initial synthesis dating back to around 1894. acs.org However, their potential as arylation reagents was not explored until much later, around 1953. acs.org One of the pioneering figures in this field was the German chemist C. Willgerodt, who first prepared (dichloroiodo)benzene in 1886, laying the groundwork for the study of polyvalent organic iodine compounds. princeton.edu

Early synthetic methods for diaryliodonium salts often involved the oxidation of iodoarenes to form λ3-iodanes, followed by a ligand exchange with an arene or an organometallic arene derivative. rsc.org These early procedures, while foundational, sometimes suffered from low yields and the formation of side products. rsc.org For instance, electrochemical methods using a mixture of sulfuric acid, acetic acid, and acetic anhydride (B1165640) were developed but had limitations. rsc.orgnsf.gov A significant challenge in early syntheses was the isolation of the desired product. Often, the initially formed hydrogen sulfate (B86663) salts required an additional ion exchange step, typically with halide salts, to yield a more easily characterizable product. rsc.org However, the resulting diaryliodonium halides had poor solubility in organic solvents, limiting their synthetic utility. rsc.org

Despite these initial hurdles, the unique chemical properties and structural diversity of hypervalent iodine reagents continued to attract interest. rsc.org The recognition of their low toxicity compared to analogous heavy metal reagents provided a strong impetus for further research and development. rsc.org Over the years, synthetic routes have been refined and improved, leading to more efficient and selective methods for preparing a wide range of diaryliodonium salts. rsc.org This has included the development of one-pot procedures and electrochemical syntheses with improved efficiency and broader substrate scopes. rsc.org The ongoing research in this area continues to expand the accessibility and application of these valuable reagents. acs.orgresearchgate.net

Role As a Key Electrophilic Arylating Reagent in Modern Organic Synthesis

Classical and Contemporary Preparative Routes

The preparation of diaryliodonium salts, including diphenyliodonium hydrogen sulfate, has seen significant advancements. Modern synthetic strategies often focus on one-pot reactions that are more atom-economical and operationally simpler than traditional multi-step approaches.

One-Pot Synthetic Procedures from Aryl Iodides and Arenes

One-pot syntheses have become a cornerstone for preparing diaryliodonium salts due to their efficiency. diva-portal.orgrsc.org These methods typically involve the reaction of an aryl iodide with an arene in the presence of an oxidizing agent and a strong acid. diva-portal.orgrsc.org The direct synthesis of both symmetric and unsymmetric diaryliodonium salts is achievable through these protocols. organic-chemistry.orgdiva-portal.org For instance, symmetric diaryliodonium tosylates can be synthesized in high yields by reacting molecular iodine or aryl iodides with electron-rich arenes in the presence of m-chloroperbenzoic acid (mCPBA) and toluenesulfonic acid. organic-chemistry.org

A notable one-pot procedure involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) as a cost-effective and versatile oxidant in the presence of sulfuric acid. beilstein-journals.orgnih.gov This method is applicable to a wide range of substrates, including those with electron-donating or electron-withdrawing groups, and can be adapted for the synthesis of symmetric diaryliodonium salts directly from arenes through an in situ iodination–oxidation sequence. beilstein-journals.org The reaction of an iodoarene and an arene with Oxone and trifluoromethanesulfonic acid in a continuous-flow system also provides a scalable route to diaryliodonium triflates. acs.org

Electrochemical methods offer a modern alternative, avoiding chemical oxidants. The anodic oxidation of an aryl iodide in the presence of an arene can produce diaryliodonium salts in good yields. researchgate.netresearchgate.net This can be achieved in a divided cell to prevent the reduction of the product at the cathode, and the choice of supporting electrolyte can introduce the desired counterion directly, circumventing the need for subsequent anion exchange steps. acs.orgnih.gov

Oxidation-Based Strategies Utilizing Stoichiometric Oxidants (e.g., mCPBA, Oxone, Hydrogen Peroxide)

The choice of oxidant is crucial in the synthesis of diaryliodonium salts. Stoichiometric oxidants are commonly employed to oxidize the iodine(I) of the starting aryl iodide to a reactive iodine(III) species.

m-Chloroperbenzoic acid (mCPBA) is a widely used oxidant in this context. diva-portal.org In combination with strong acids like trifluoromethanesulfonic acid (TfOH) or toluenesulfonic acid (TsOH), mCPBA effectively facilitates the one-pot synthesis of diaryliodonium triflates and tosylates, respectively. diva-portal.orgorganic-chemistry.org These protocols are generally fast and high-yielding for a variety of electron-rich and electron-deficient substrates. rsc.org

Oxone has emerged as a practical and inexpensive alternative to other oxidants. beilstein-journals.orgnih.gov It is effective for the synthesis of diaryliodonium salts from aryl iodides and arenes. nih.gov The reaction conditions can be optimized, for example, by the slow addition of reagents, to achieve good yields and purities of the final products. nih.gov Oxone, in conjunction with sulfuric acid, provides a reliable method for preparing diaryliodonium bromides and can also be used for the one-pot synthesis of symmetric diaryliodonium salts directly from arenes. beilstein-journals.org

Hydrogen peroxide has also been explored as a "green" oxidant. However, its application in the direct synthesis of diaryliodonium salts has been met with limited success under certain conditions. diva-portal.org In contrast, peracetic acid has been shown to be a highly effective and environmentally friendly oxidant for the synthesis of diaryliodonium salts, particularly when used in fluoroalcohol solvents, leading to high yields in short reaction times.

| Oxidant | Acidic Medium | Key Features |

| m-CPBA | Trifluoromethanesulfonic acid (TfOH) or Toluenesulfonic acid (TsOH) | High yields for a broad range of substrates; allows for the synthesis of triflate and tosylate salts. diva-portal.orgrsc.orgorganic-chemistry.org |

| Oxone | Sulfuric acid or Trifluoroacetic acid | Inexpensive and versatile; suitable for one-pot syntheses of symmetric and unsymmetric salts. beilstein-journals.orgnih.govnih.gov |

| Peracetic Acid | Fluoroalcohol solvents | "Green" oxidant; provides high yields in short reaction times. |

Influence of Acidic Media in Salt Formation

The acidic medium plays a pivotal role in the formation of diaryliodonium salts, influencing both the reaction rate and the nature of the resulting counterion. rsc.orgdiva-portal.org Strong acids are necessary to activate the oxidized iodine(III) intermediate, making it susceptible to electrophilic attack by the arene.

The reaction of substituted phenyl iodosoacetates with aromatic hydrocarbons is markedly catalyzed by sulfuric acid . rsc.org The catalytic effect can be explained by the formation of a reactive ion pair, PhI⁺HSO₄⁻, HSO₄⁻. rsc.org In the Oxone-sulfuric acid system, sulfuric acid is essential for the formation of the diaryliodonium salt. beilstein-journals.org

The choice of acid also determines the counterion of the final salt, which in turn affects its physical properties and reactivity. diva-portal.orgbeilstein-journals.org For instance, using trifluoromethanesulfonic acid (TfOH) leads to the formation of diaryliodonium triflates, which are often preferred in synthetic applications due to their high reactivity and solubility in organic solvents. diva-portal.orgrsc.org Similarly, toluenesulfonic acid (TsOH) and boric acid in the form of its trifluoride etherate (BF₃·Et₂O) yield the corresponding tosylates and tetrafluoroborates. diva-portal.orgorganic-chemistry.org

Challenges in Isolation and Anion Exchange Strategies

The isolation of diaryliodonium salts can be challenging, and the nature of the counterion significantly impacts the salt's properties. Anion exchange strategies are therefore a critical aspect of their synthesis.

Impact of Counterion on Solubility and Synthetic Utility: Hydrogen Sulfate vs. Triflates and Halides

The counterion has a profound effect on the solubility, stability, and reactivity of diaryliodonium salts. diva-portal.orgbeilstein-journals.org

Hydrogen Sulfate: Diaryliodonium hydrogen sulfates often exhibit high solubility in the reaction medium, which can complicate their isolation. nih.gov

Halides: Diaryliodonium halides, such as bromides and iodides, generally have low solubility in organic solvents. beilstein-journals.orgrsc.org This property can be advantageous for isolation, but their poor solubility limits their utility in many synthetic applications. rsc.org

Triflates (OTf): Diaryliodonium triflates are highly soluble in a variety of organic solvents and are widely used in organic synthesis due to their high reactivity. diva-portal.orgrsc.org They are often considered superior to tetrafluoroborates in terms of both purification and application. chemrxiv.org

The choice of counterion can also influence the outcome of subsequent reactions. For example, a fluoride (B91410) counterion can activate phenolic O-H groups, while an acetate (B1210297) counterion has been found to be more effective in certain borylation reactions. beilstein-journals.orgnih.gov

| Counterion | Typical Solubility in Organic Solvents | Key Characteristics |

| Hydrogen Sulfate | High | Can be difficult to isolate from the reaction mixture. nih.gov |

| Halides (Cl⁻, Br⁻, I⁻) | Low | Limited synthetic utility due to poor solubility. rsc.org |

| Triflate (OTf⁻) | High | Widely used in synthesis due to good solubility and reactivity. diva-portal.orgrsc.org |

| Tetrafluoroborate (B81430) (BF₄⁻) | Variable | Popular salts in metal-catalyzed arylations. organic-chemistry.org |

In Situ Anion Exchange Protocols

To overcome the limitations associated with certain counterions, in situ anion exchange protocols have been developed. These methods allow for the convenient conversion of one salt form to another, often without the need to isolate the initial product.

A common strategy involves the initial synthesis of a diaryliodonium salt with a less desirable anion, such as tosylate, followed by the addition of a strong acid with the desired counterion, like triflic acid, to furnish the corresponding triflate salt. organic-chemistry.orgorganic-chemistry.org This approach provides access to highly reactive triflate salts from more easily handled tosylate precursors. organic-chemistry.org For example, a regiospecific one-pot synthesis of diaryliodonium tetrafluoroborates from arylboronic acids and aryl iodides can be followed by an in situ anion exchange with triflic acid to yield the corresponding triflates. This flexibility is crucial for tuning the properties of the diaryliodonium salt for specific synthetic applications. chemrxiv.org

Green and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods for diaryliodonium salts has garnered significant attention, aiming to mitigate the drawbacks associated with classical approaches, such as the use of harsh oxidants and the generation of substantial chemical waste. Electrochemical synthesis has emerged as a powerful and sustainable alternative, utilizing electricity as a traceless reagent to drive the formation of these valuable compounds.

Pioneering work in this area was conducted by Pletcher and Peacock, who developed a method for the electrosynthesis of diaryliodonium salts in an acidic medium. cardiff.ac.uk Their approach involves the anodic oxidation of an aryl iodide at a carbon felt anode in an electrolyte solution composed of acetic acid, acetic anhydride (B1165640), and sulfuric acid. cardiff.ac.uk This process facilitates the formation of a diaryliodonium salt, with the hydrogen sulfate anion originating from the acidic electrolyte. The general reaction for the formation of diphenyliodonium hydrogen sulfate involves the oxidation of iodobenzene (B50100) in the presence of benzene.

The reaction proceeds in an undivided cell, which simplifies the experimental setup. cardiff.ac.uk The use of a carbon felt anode is advantageous due to its large surface area, which promotes efficient electrolysis. cardiff.ac.uk Research has demonstrated that this method is particularly effective for the synthesis of diaryliodonium salts with alkyl-substituted aryl groups, affording good yields. cardiff.ac.uk

While this method provides a direct route to diaryliodonium hydrogen sulfates, it has been noted that these salts can sometimes be challenging to isolate and may exhibit limited solubility in organic solvents. cardiff.ac.uk Consequently, in some applications, a subsequent anion exchange step is performed to replace the hydrogen sulfate with other anions like triflates or halides, which can improve the salt's solubility and utility in further synthetic transformations. cardiff.ac.uk

More contemporary electrochemical protocols have built upon these foundational studies, exploring different electrolyte systems and reaction conditions to enhance the efficiency, scope, and sustainability of diaryliodonium salt synthesis. These newer methods often focus on avoiding strong acids and chlorinated solvents, further bolstering the green credentials of electrochemical approaches. cardiff.ac.uk

Detailed research findings from early studies on the electrochemical synthesis of diaryliodonium salts in a sulfuric acid-containing medium are summarized in the table below.

| Aryl Iodide | Arene | Anode Material | Electrolyte Composition | Current Density | Product | Yield (%) |

| Iodobenzene | Benzene | Carbon Felt | Acetic Acid, Acetic Anhydride, Sulfuric Acid | Not Specified | Diphenyliodonium hydrogen sulfate | Not Specified |

| 4-Iodotoluene | Toluene | Carbon Felt | Acetic Acid, Acetic Anhydride, Sulfuric Acid | Not Specified | 4,4'-Dimethyldiphenyliodonium hydrogen sulfate | 92 |

| 4-Methoxyiodobenzene | Anisole (B1667542) | Carbon Felt | Acetic Acid, Acetic Anhydride (2%), Sulfuric Acid (5%) | Not Specified | 4,4'-Dimethoxydiphenyliodonium hydrogen sulfate | 42 |

Fundamental Reactivity Modes of Diaryliodonium Cations

Diaryliodonium salts, including the hydrogen sulfate salt, are distinguished by their high reactivity, stability, and the excellent leaving group ability of the iodoarene moiety. frontiersin.orgnih.gov This reactivity stems from the unique electronic structure of the iodine(III) center.

The principal reaction pathway for diaryliodonium salts involves the coupling of a nucleophile with one of the aryl groups. This process is generally understood to proceed through two key steps: ligand exchange and reductive elimination. In solution, diaryliodonium salts can exist in equilibrium between different conformers, where the aryl groups and the counter-anion exchange positions around the central iodine atom. diva-portal.org

Reductive elimination is the bond-forming step where the nucleophile and an aryl group are joined, and the iodine center is reduced from I(III) to I(I), releasing an aryl iodide molecule. umb.edu This process is analogous to mechanisms seen in transition-metal chemistry and is believed to proceed through a nonpolar, three-center transition state. umb.edu For the elimination to occur, the ligands involved must typically be in a cis orientation to each other. libretexts.org In the thermal decomposition of unsymmetrical diaryliodonium salts, the outcome is often dictated by electronic effects, where the more electron-poor aryl group is transferred to the nucleophile, while the more electron-rich aryl group is eliminated as the iodoarene. unl.edu However, this selectivity can be influenced or even reversed by steric factors and reaction conditions. unl.edupdx.edu

| Nucleophile (X⁻) | Aryl Group Transferred | Product(s) | Typical Selectivity | Reference |

| PhO⁻ | Phenyl | PhO-Ar | Electron-poor Ar transferred | unl.edu |

| SCN⁻ | Phenyl | SCN-Ar | Electron-poor Ar transferred | unl.edu |

| N₃⁻ | Phenyl | N₃-Ar | Electron-poor Ar transferred | pdx.edu |

| R₂NH | Phenyl | R₂N-Ar | Varies with sterics/electronics | pdx.edu |

Table 1. Illustrative selectivity in reductive elimination from unsymmetrical diaryliodonium salts (Ar-I⁺-Ar') with various nucleophiles.

The iodine atom in a diaryliodonium cation is highly electrophilic. frontiersin.orgbeilstein-journals.org This property arises from the nature of the hypervalent bond, which is described as a three-center-four-electron (3c-4e) bond. rsc.org This bonding model places two of the four electrons in a bonding orbital, and the other two in a non-bonding highest occupied molecular orbital (HOMO). A key feature of this non-bonding HOMO is a node at the central iodine atom, which results in a significant electron deficiency at the iodine center. rsc.org This inherent electrophilicity, combined with the fact that an iodoarene (e.g., iodobenzene) is an excellent leaving group, makes the diaryliodonium cation a powerful aryl-transfer agent for a wide array of carbon and heteroatom nucleophiles, often under mild, metal-free conditions. frontiersin.orgnih.govbeilstein-journals.org

Arylation Reaction Mechanisms

Diphenyliodonium hydrogen sulfate can effectuate aryl-transfer reactions through several distinct mechanistic pathways, notably avoiding the need for transition-metal catalysts.

Under metal-free conditions, arylation reactions can proceed through pathways involving either direct nucleophilic attack or radical intermediates.

One mechanistic pathway begins with the nucleophilic attack of a substrate on the electrophilic iodine center of the diphenyliodonium salt. This can lead to the formation of an intermediate that undergoes subsequent rearrangement. A classic example is the thia-Sommelet-Hauser rearrangement. In this process, a sulfide (B99878) reacts with a diaryliodonium salt to form a sulfonium (B1226848) salt. nih.gov Deprotonation of a carbon adjacent to the sulfur atom generates a sulfonium ylide. wikipedia.orgresearchgate.net This ylide can then undergo a diva-portal.orgpdx.edu-sigmatropic rearrangement, followed by tautomerization, to yield an ortho-substituted aromatic product. wikipedia.org

The general sequence involving a diaryliodonium salt is:

Ylide Formation: A heteroatom nucleophile (like a sulfide or amine) attacks the diphenyliodonium salt, displacing an iodobenzene molecule to form an onium salt (e.g., sulfonium or ammonium).

Deprotonation: A base removes a proton from a position alpha to the heteroatom, creating a reactive ylide. wikipedia.org

diva-portal.orgpdx.edu-Sigmatropic Rearrangement: The ylide undergoes a concerted pericyclic rearrangement where a new C-C bond is formed at the ortho position of an aromatic ring. wikipedia.orgescholarship.org

Aromatization: A final proton transfer restores the aromaticity of the ring, yielding the rearranged product. wikipedia.org

This type of rearrangement has been observed in reactions where an initial arylation is followed by an intramolecular cascade. rsc.org

An alternative to polar, ionic mechanisms are pathways involving radical intermediates, which are typically initiated by a single-electron transfer (SET) event. diva-portal.org In these reactions, the diaryliodonium salt acts as an electron acceptor. An electron can be transferred from an electron-rich nucleophile, a photosensitizer, or another species to the diaryliodonium cation. pdx.edumdpi.com

This SET process leads to the homolytic cleavage of the diaryliodonium salt, generating a highly reactive aryl radical and an aryl iodide molecule. beilstein-journals.orgnih.gov

Key Features of Radical Pathways:

Initiation: The process can be initiated photochemically, where irradiation (often with visible light) excites a photocatalyst that then engages in an SET with the iodonium (B1229267) salt. mdpi.com It can also be induced thermally or by interaction with electron-rich species or other radicals. pdx.edunih.gov

Propagation: The generated aryl radical can then add to a nucleophile or an aromatic system to form a new radical intermediate, which propagates the reaction.

Termination: Chain termination can occur through various radical-radical coupling events or reaction with the iodonium salt itself. oregonstate.edunih.gov

Mechanistic studies using radical scavengers like TEMPO have provided evidence for these pathways; the trapping of radical intermediates confirms their involvement in the reaction mechanism. beilstein-journals.org The SET mechanism can enable transformations that are not feasible via closed-shell ionic pathways and can sometimes lead to different regiochemical outcomes compared to nucleophilic substitution reactions. diva-portal.orgnih.gov For instance, in reactions with electron-rich arenes, an SET from the arene to the iodonium salt can form a radical anion-radical cation pair, which then collapses to form the biaryl product. pdx.edu

| Initiator | Substrate | Proposed Intermediate | Key Observation | Reference |

| Visible Light/Photocatalyst | Heteroarenes | Aryl radical, Ir(IV) complex | Reaction proceeds at room temperature | mdpi.com |

| Electron-rich Arene | Indoles | Radical anion-cation pair | Transfer of the more electron-rich aryl group | pdx.edu |

| γ-irradiation | 2-Propanol | Phenyl radical | High-yield chain reaction producing acid | oregonstate.edunih.gov |

| Tetramethylpiperidinyl radical (TMP•) | Naphthols | O-centered naphthyl radical | Novel one-pot double arylation | nih.gov |

Table 2. Examples of reaction conditions and intermediates in radical-mediated arylations involving diaryliodonium salts.

Transition-Metal Catalyzed Arylation Mechanisms (e.g., Pd(II/IV) Catalytic Cycles)

Diphenyliodonium salts, including the hydrogen sulfate variant, are potent arylating agents in transition-metal catalysis, particularly with palladium. The catalytic cycles involved are often distinct from the more common Pd(0)/Pd(II) pathways. A key mechanism in this context is the Pd(II)/Pd(IV) catalytic cycle, which has become increasingly recognized for its utility in C-H functionalization and cross-coupling reactions. nih.govvander-lingen.nl

The generally accepted mechanism for Pd(II)/Pd(IV)-catalyzed C-H arylation using a diaryliodonium salt proceeds via three fundamental steps:

C-H Activation/Cleavage: The cycle often initiates with the activation of a C-H bond at a Pd(II) center, forming a palladacycle intermediate. nih.gov

Oxidation: The diaryliodonium salt then acts as a two-electron oxidant, oxidizing the Pd(II) center to a high-valent Pd(IV) species. This oxidation is often the rate-determining step in the catalytic cycle. nih.gov

Reductive Elimination: The resulting octahedral Pd(IV) complex undergoes C-X bond-forming reductive elimination, where X is the aryl group from the iodonium salt. This step releases the arylated product and regenerates the Pd(II) catalyst, allowing it to re-enter the cycle. nih.govvander-lingen.nl

The advantage of the Pd(IV) intermediate is its facility in promoting reductive elimination to form new carbon-heteroatom or carbon-carbon bonds. vander-lingen.nl While C-H activation typically occurs at the Pd(II) center, some recent studies suggest the possibility of C-H cleavage occurring directly at Pd(IV) complexes, a pathway that can lead to complementary reactivity and selectivity. nih.gov

This catalytic strategy has been successfully applied to the synthesis of various organic molecules, including arylamines and aryl ethers, demonstrating its operational simplicity and broad functional group tolerance. nih.gov

Stereochemical Aspects and Chemoselectivity in Aryl Transfer

In reactions involving unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻, where Ar¹ ≠ Ar²), the selective transfer of one aryl group over the other to a nucleophile is a critical challenge. The chemoselectivity is governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and the presence of a catalyst. nih.govfrontiersin.org

Influence of Steric and Electronic Factors on Aryl Group Selectivity

The selectivity of aryl group transfer is a well-studied phenomenon, with predictable patterns emerging based on the electronic and steric properties of the two aryl rings. pdx.edu

Electronic Effects: In metal-free arylations, there is a strong electronic preference for the nucleophile to attack the more electron-deficient aryl ring. frontiersin.orgpdx.edu For instance, when a diaryliodonium salt contains both a p-nitrophenyl group and a phenyl group, the electron-poor p-nitrophenyl group is preferentially transferred to nucleophiles like pyrazole. pdx.edu

Steric Effects: Steric hindrance, particularly from ortho-substituents on one of the aryl rings, plays a crucial role. A bulky group, such as a mesityl group, will typically be transferred preferentially over a less hindered group like phenyl. pdx.edu This "ortho-effect" demonstrates that steric factors can sometimes override electronic preferences. pdx.edu The ratio of aryl transfer can, however, be dependent on the specific nucleophile used. pdx.edu

Dummy Groups: To achieve complete chemoselectivity, the concept of a non-transferable "dummy group" has been developed. nih.gov These are typically sterically bulky and/or electron-rich aryl groups that are designed to remain on the iodine atom while the other, more valuable aryl group is selectively transferred. The 2,4,6-trimethoxyphenyl (TMP) group is a highly effective dummy group, leading to excellent selectivity in the transfer of the desired aryl moiety to a wide range of nucleophiles. frontiersin.orgbeilstein-journals.org The use of such auxiliaries has greatly enhanced the synthetic utility of diaryliodonium salts. beilstein-journals.org

The interplay between these factors is summarized in the table below:

| Factor | Influence on Aryl Transfer Selectivity | Example |

| Electronic | The more electron-deficient aryl group is preferentially transferred in metal-free reactions. frontiersin.orgpdx.edu | In a (4-nitrophenyl)(phenyl)iodonium salt, the 4-nitrophenyl group is selectively transferred. pdx.edu |

| Steric | The more sterically hindered (e.g., ortho-substituted) aryl group is often preferentially transferred. pdx.edu | In a (mesityl)(phenyl)iodonium salt, the mesityl group is selectively transferred. pdx.edu |

| Catalyst | Metal catalysts can reverse the selectivity observed in metal-free reactions, often favoring transfer of the more electron-rich aryl group. frontiersin.org | A Cu(I) catalyst can direct the selective transfer of an electron-rich heteroarene over a more electron-poor aryl group. frontiersin.org |

Electrochemical Reaction Mechanisms and Reduction Potentials of Diphenyliodonium Species

The electrochemical behavior of diphenyliodonium salts is central to their function in various chemical transformations, particularly in photoinitiation systems. The reduction potential (E_red) of the iodonium cation is a key parameter. For diaryliodonium salts, the reported reduction potential is approximately -0.7 V versus a Saturated Calomel Electrode (SCE), or -0.64 V to -0.69 V versus Ag/AgCl. researchgate.net

The electrochemical reaction mechanism typically involves the reduction of the diphenyliodonium cation. This is a one-electron reduction process that leads to the formation of a transient radical intermediate, which then rapidly decomposes. The decomposition of this intermediate generates a phenyl radical and iodobenzene.

Reaction: Ph₂I⁺ + e⁻ → [Ph₂I•] → Ph• + PhI

This process is fundamental to the role of diaryliodonium salts as photoinitiators in polymerization reactions. Upon receiving an electron from an excited-state photosensitizer, the iodonium salt cleaves, producing reactive aryl radicals that can initiate polymerization. researchgate.net

| Parameter | Value | Reference Electrode |

| Reduction Potential (E_red) | ~ -0.7 V | vs. SCE |

| Reduction Potential (E_red) | -0.64 V to -0.69 V | vs. Ag/AgCl |

Table data sourced from reference researchgate.net.

Photoinduced Activation Mechanisms of Aryliodonium Salts

Aryliodonium salts, including diphenyliodonium hydrogen sulfate, can be activated by light, a property that is harnessed in photopolymerization and other photochemical reactions. The activation can occur through two primary mechanisms: direct photolysis or photosensitization.

Direct Photolysis: Upon absorption of UV light, the aryliodonium salt can undergo homolytic or heterolytic cleavage of the carbon-iodine bond to generate reactive species. However, this process often requires high-energy, short-wavelength UV light.

Photosensitization (Indirect Activation): This is a more common and efficient activation pathway. It involves a photosensitizer (D), which absorbs light at a longer, more convenient wavelength and becomes electronically excited (D*). The excited photosensitizer can then interact with the iodonium salt (Ar₂I⁺) via an electron transfer process. researchgate.net

This electron transfer can occur via two main pathways:

Photo-oxidation: The excited sensitizer (B1316253) donates an electron to the iodonium salt, which then decomposes into an aryl radical and an aryl iodide. The sensitizer is oxidized in the process.

D + hν → D*

D* + Ar₂I⁺ → D•⁺ + [Ar₂I•] → D•⁺ + Ar• + ArI

Photo-reduction: An electron donor in the system first reduces the excited sensitizer, which then transfers an electron to the iodonium salt.

The free enthalpy of the electron transfer (ΔG_el) determines the feasibility of the process and can be calculated using the Rehm-Weller equation, which incorporates the oxidation potential of the electron donor, the reduction potential of the electron acceptor (the iodonium salt), and the excitation energy of the photosensitizer. researchgate.net The generation of highly reactive aryl radicals makes diaryliodonium salts effective photoinitiators for both free-radical and cationic polymerization. researchgate.net

Applications of Diphenyliodonium Hydrogen Sulfate in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of the carbon skeletons of diverse organic molecules. Diphenyliodonium (B167342) hydrogen sulfate (B86663) has proven to be a highly effective reagent in this domain, facilitating a range of C-C bond-forming strategies.

Electrophilic Arylation of Carbon Nucleophiles

Diphenyliodonium salts, including the hydrogen sulfate variant, are recognized as potent electrophilic arylating agents. beilstein-journals.org They readily react with a variety of carbon nucleophiles to forge new C-C bonds. This reactivity is particularly useful in the α-arylation of carbonyl compounds. For instance, the enolates of ketones can be directly arylated using diphenyliodonium salts, providing a straightforward route to α-aryl ketones. acs.org Theoretical studies on Michael-type additions, a fundamental C-C bond-forming reaction, have provided insights into the underlying mechanisms, which can help in designing more efficient catalytic systems for these transformations. nih.gov

A notable application is the phenylation of monoketones using diphenyliodonium chloride, a closely related salt, which underscores the general utility of diaryliodonium compounds in this type of transformation. acs.org The reaction typically proceeds by the attack of the carbon nucleophile on the iodine(III) center, followed by reductive elimination to form the desired C-C bond and an iodoarene byproduct.

C-H Arylation Strategies

Direct C-H arylation has become an increasingly important strategy in organic synthesis due to its atom and step economy. nii.ac.jp Diphenyliodonium hydrogen sulfate serves as an excellent arylating agent in these reactions, enabling the direct functionalization of otherwise inert C-H bonds. nih.gov This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions. nii.ac.jp

Recent advancements have focused on developing milder and more sustainable C-H arylation protocols. nii.ac.jp For example, transition-metal-free C-H arylation of heteroarenes using diaryliodonium salts has gained significant attention as an environmentally friendly method for constructing C-C bonds. nih.gov These reactions often proceed via a radical mechanism or through a concerted metalation-deprotonation pathway when a metal catalyst is employed. The choice of solvent and additives can significantly influence the reaction's efficiency and selectivity.

Functionalization of Unsaturated Systems (e.g., Alkyne and Alkene Arylation)

The arylation of unsaturated systems like alkynes and alkenes provides a direct route to valuable vinyl and aryl-substituted compounds. Diphenyliodonium hydrogen sulfate is a key reagent in these transformations. For instance, the intramolecular arylation of alkenes catalyzed by iodoarenes can be used to synthesize polycyclic aromatic hydrocarbons. nih.gov

In a notable example, diaryliodonium salts have been used for the arylation and cyclization of trifluoromethylated acrylamides under environmentally friendly conditions, highlighting the reagent's utility in complex, multicomponent reactions. beilstein-journals.orgnih.gov These reactions can be initiated by light, leading to the formation of an aryl radical that adds to the unsaturated system. beilstein-journals.org

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Diphenyliodonium hydrogen sulfate excels in facilitating these transformations, particularly in the arylation of nitrogen and oxygen nucleophiles.

Nitrogen Arylation (e.g., N-Arylation of Amines and Heteroaromatic Compounds)

The N-arylation of amines and nitrogen-containing heteroaromatic compounds is a fundamental transformation in organic synthesis. nih.gov Diphenyliodonium hydrogen sulfate provides a mild and efficient metal-free pathway for these reactions. nih.govnih.gov This method is applicable to a wide range of primary and secondary amines, including those with various functional groups. nih.gov

The reaction mechanism is believed to involve the initial coordination of the amine to the diaryliodonium salt, followed by deprotonation and reductive elimination to furnish the N-arylated product. researchgate.net The use of diaryliodonium salts has proven effective for the N-arylation of various heterocycles, such as indoles, imidazoles, and benzotriazoles, often with high regioselectivity. mdpi.comacs.org

| Substrate | Arylating Agent | Conditions | Product | Yield | Reference |

| Primary Amines | Diphenyliodonium Salts | Metal-free, mild conditions | N-Aryl Amines | High | nih.gov |

| Indole | Diphenyliodonium Salts | Cu-catalyzed | 1,3-Diphenylindole | 63% | acs.org |

| Benzimidazole | Aryl(TMP)iodonium Triflates | CuOAc, NEt3, Toluene or DCM, 50 °C | N-Arylbenzimidazoles | Good | mdpi.com |

| Indazoles | Diphenyliodonium Salts | CuCl, DCM or THF, 50 °C | N2-Arylindazoles | High Selectivity | mdpi.com |

Oxygen Arylation (e.g., Diaryl Ether Synthesis, Arylation of Alcohols and Phenols)

Diaryl ethers are important structural motifs in many natural products and biologically active molecules. organic-chemistry.orgjsynthchem.comscielo.org.mx Diphenyliodonium hydrogen sulfate offers a valuable alternative to traditional Ullmann-type diaryl ether syntheses, which often require harsh reaction conditions. nih.govnih.gov The use of diaryliodonium salts allows for the O-arylation of phenols and alcohols under milder, often metal-free, conditions. organic-chemistry.orgpdx.edu

Unsymmetrical diaryl ethers can be synthesized with high regioselectivity by employing diaryliodonium salts with a non-transferable "dummy" ligand. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on both the phenol (B47542) and the arylating agent. pdx.edu This methodology has expanded the scope of diaryl ether synthesis, enabling the preparation of complex molecules that were previously difficult to access. pdx.edu

| Nucleophile | Arylating Agent | Conditions | Product | Yield | Reference |

| Phenols | Diaryliodonium Tosylates | K2CO3, Acetonitrile | Unsymmetrical Diaryl Ethers | Good | organic-chemistry.org |

| Phenols | o-Silylaryl Triflates | CsF | Diaryl Ethers | Good to Excellent | nih.gov |

| Alcohols | Aryl(TMP)iodonium Tosylate Salts | Mild, low temperature | Alkyl-Aryl Ethers | High | pdx.edu |

Sulfur Arylation (e.g., Thioether and Sulfenamide Synthesis)

The formation of carbon-sulfur bonds is a cornerstone of synthetic chemistry, yielding structures prevalent in pharmaceuticals and materials science. Diaryliodonium salts provide a robust, metal-free pathway for the arylation of sulfur nucleophiles, leading to the synthesis of thioethers and related compounds.

Research has demonstrated that unsymmetrical diaryliodonium salts, such as aryl(2,4,6-trimethoxyphenyl)iodonium tosylates, are particularly effective for S-arylation. nih.gov The inclusion of the 2,4,6-trimethoxyphenyl (TMP) group as a non-transferable "dummy" ligand ensures that the desired aryl group is selectively transferred to the sulfur nucleophile with high efficiency. nih.gov This methodology is noted for its broad substrate scope and high yields. nih.gov

A study by Sarkar et al. detailed the metal-free arylation of various thiols using diaryliodonium salts under basic conditions, achieving excellent yields for a range of aryl sulfides. beilstein-journals.org More recently, a direct metal-free S-arylation of phosphorothioate (B77711) diesters with diaryliodonium salts was developed, which notably proceeds with complete retention of the stereochemistry at the phosphorus center, offering a valuable tool for creating P-chiral products. acs.org

Table 1: Synthesis of Aryl Thioethers using Diaryliodonium Salts

| Arylating Agent | Sulfur Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ph(TMP)I-OTs | 4-Methylbenzenethiol | CH2Cl2, rt, 1 h | 4-Methylphenyl phenyl sulfide (B99878) | 95 | nih.gov |

| 4-CF3C6H4(TMP)I-OTs | Benzenethiol | CH2Cl2, rt, 1 h | Phenyl 4-(trifluoromethyl)phenyl sulfide | 94 | nih.gov |

| Ph2I-OTf | Thiophenol | K3PO4, DMSO, rt, 30 min | Diphenyl sulfide | 96 | beilstein-journals.org |

| (4-MeOC6H4)2I-OTf | 4-Chlorothiophenol | K3PO4, DMSO, rt, 30 min | 4-Chlorophenyl 4-methoxyphenyl (B3050149) sulfide | 94 | beilstein-journals.org |

Beyond simple thioethers, diaryliodonium salts facilitate more complex sulfur arylations. A transition-metal-free, one-pot three-component reaction between diaryliodonium triflates, various amines, and carbon disulfide provides an efficient route to biologically relevant S-aryl dithiocarbamates under mild, ambient conditions. This reaction proceeds without the need for a base or other additives and demonstrates a broad substrate scope.

Other Heteroatom Bond Formations (e.g., C-P and C-B Bonds)

The utility of diaryliodonium salts extends to the formation of bonds between carbon and other key heteroatoms like phosphorus and boron, providing access to valuable synthetic intermediates and ligands.

Carbon-Phosphorus (C-P) Bond Formation

The arylation of phosphines is a fundamental transformation for the synthesis of phosphonium (B103445) salts and phosphine (B1218219) ligands. Diaryliodonium salts have been successfully employed in the metal-free arylation of both secondary and tertiary phosphines. A visible-light-induced method allows for the arylation of tertiary phosphines with aryl(mesityl)iodonium triflates to generate quaternary phosphonium salts under catalyst-free conditions. nih.govresearchgate.net This reaction is believed to proceed via a photo-excited electron donor-acceptor (EDA) complex and is highly effective for sterically hindered phosphines that are challenging substrates for metal-catalyzed methods. nih.gov

For secondary phosphines, a direct, metal- and irradiation-free arylation has been developed using diaryliodonium salts as the aryl-transfer agents. researchgate.net The reaction occurs under mild conditions with a base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) to furnish unsymmetrical triarylphosphines. researchgate.net

Table 2: C-P Bond Formation using Diaryliodonium Salts

| Arylating Agent | Phosphorus Nucleophile | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ph(Mesityl)I-OTf | Triphenylphosphine | Blue LED, MeCN, rt, 16 h | Quaternary Phosphonium Salt | 95 | nih.gov |

| 4-FC6H4(Mesityl)I-OTf | Tricyclohexylphosphine | Blue LED, MeCN, rt, 16 h | Quaternary Phosphonium Salt | 98 | nih.gov |

| Ph2I-OTf | Diphenylphosphine | t-BuOK, DMSO, rt, 1 h | Triarylphosphine | 95 | researchgate.net |

| (4-MeOC6H4)2I-BF4 | Diphenylphosphine | t-BuOK, DMSO, rt, 1 h | Triarylphosphine | 91 | researchgate.net |

Carbon-Boron (C-B) Bond Formation

Arylboronic esters are indispensable reagents in organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. An important advancement has been the development of a direct, metal-free borylation of diaryliodonium salts. rsc.org This process involves the reaction of a diaryliodonium salt with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form the corresponding aryl boronic ester without the need for any catalyst or additive. rsc.org The reaction proceeds under mild conditions and is significant because it provides a new, straightforward route to these valuable synthetic building blocks. rsc.org

Table 3: Metal-Free Borylation of Diaryliodonium Salts with B₂pin₂

| Diaryliodonium Salt | Solvent | Time (h) | Aryl Boronic Ester Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenyliodonium triflate | MeOH | 16 | Phenylboronic acid pinacol (B44631) ester | 68 | rsc.org |

| Bis(4-methylphenyl)iodonium triflate | MeOH | 16 | 4-Methylphenylboronic acid pinacol ester | 85 | rsc.org |

| Bis(4-methoxyphenyl)iodonium triflate | MeOH | 16 | 4-Methoxyphenylboronic acid pinacol ester | 96 | rsc.org |

| Bis(4-fluorophenyl)iodonium triflate | MeOH | 16 | 4-Fluorophenylboronic acid pinacol ester | 52 | rsc.org |

Rearrangement Reactions Facilitated by Aryliodonium Salts

The high reactivity of the hypervalent iodine center in diaryliodonium salts can facilitate unique rearrangement reactions, often following an initial arylation event. These transformations can lead to complex molecular architectures in a single step. rsc.org

A classic example reported by Sheradsky showed that the reaction of a diaryliodonium salt with N-hydroxy-N-methylacetamide resulted not in the expected O-arylated product, but in N-(2-hydroxyphenyl)-N-methylacetamide. rsc.org This outcome suggests a process involving an initial O-arylation followed by an intramolecular rearrangement to form a C-N bond at the ortho position of the transferred aryl group. rsc.org

More recent studies have explored this reactivity further. For instance, the reaction of N-hydroxybenzo nih.govresearchgate.netresearchgate.nettriazin-4(3H)-one with a diaryliodonium triflate at elevated temperatures produces an N-aryl product via a researchgate.netresearchgate.net-rearrangement of an initially formed O-arylated intermediate. rsc.org These arylation-rearrangement cascades represent a powerful strategy for achieving double functionalization of both the nucleophile and the aryl group transferred from the iodonium (B1229267) salt. rsc.org Such atom-efficient reactions prevent the iodoarene moiety from being a waste product by incorporating it into the final molecular structure. diva-portal.org

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and complexity-building potential. Diaryliodonium salts have proven to be valuable reagents in this context.

A prime example is the one-pot, three-component synthesis of S-aryl dithiocarbamates from a diaryliodonium triflate, an amine, and carbon disulfide. This reaction proceeds smoothly under ambient, metal-free, and base-free conditions, showcasing the ability of the iodonium salt to act as an efficient aryl source in a convergent synthesis.

Table 4: Three-Component Synthesis of S-Aryl Dithiocarbamates

| Diaryliodonium Triflate | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenyliodonium triflate | Pyrrolidine | DCM, rt, 10 min | 98 | researchgate.net |

| (4-Tolyl)2iodonium triflate | Piperidine | DCM, rt, 10 min | 96 | researchgate.net |

| (4-FC6H4)2iodonium triflate | Morpholine | DCM, rt, 10 min | 95 | researchgate.net |

| Diphenyliodonium triflate | Diethylamine | DCM, rt, 15 min | 94 | researchgate.net |

In addition to acting as a reactant, diaryliodonium salts can also function as catalysts in MCRs. They have been investigated as highly active and recyclable Lewis acid catalysts for direct three-component Mannich reactions, producing β-amino carbonyl compounds in excellent yields under solvent-free conditions. rsc.orgresearchgate.net This dual role as both a stoichiometric arylating agent and a catalyst highlights the broad utility of these hypervalent iodine compounds in advanced, efficient synthetic methodologies.

Theoretical and Computational Chemistry Studies of Diphenyliodonium Hydrogen Sulfate

Electronic Structure and Bonding Analysis of the Diphenyliodonium (B167342) Cation

The diphenyliodonium cation ([Ph₂I]⁺) is the key component of diphenyliodonium hydrogen sulfate (B86663), responsible for its reactivity. Understanding its electronic structure and the nature of the bonds involving the iodine atom is fundamental.

Computational analyses of the diphenyliodonium cation reveal distinct regions of positive electrostatic potential on the iodine atom, known as sigma-holes (σ-holes). researchgate.net These σ-holes are located on the extensions of the covalent C–I bonds. researchgate.net The presence of these positive regions is a hallmark of hypervalent iodine compounds and is crucial for their ability to engage in halogen bonding. researchgate.net

Table 1: Computed Electrostatic Potential (ESP) Maxima (Vs,max) at the Sigma-Hole on Iodine

| Molecule/Cation | Computational Method | Vs,max (kcal/mol) | Source |

| Diphenyliodonium cation | Not Specified | >100 | researchgate.net |

| Iodobenzene (B50100) | G16/Multiwfn | 17.6 (in vacuum) | nih.gov |

| Iodobenzene | G16/Multiwfn | 16.7 (in ethanol) | nih.gov |

| Iodobenzene | G16/Multiwfn | 16.7 (in water) | nih.gov |

This interactive table allows for sorting and filtering of the data.

The bonding in hypervalent iodine compounds like the diphenyliodonium cation has traditionally been described by the three-center, four-electron (3c-4e) bond model. rsc.orgwikipedia.org This model involves a linear arrangement of three atoms (in this case, a nucleophile, the iodine atom, and a carbon from a phenyl ring) where four electrons occupy a set of three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. csic.es In the diphenyliodonium cation itself, the two C-I bonds are better described as conventional two-center, two-electron bonds, but the hypervalent nature becomes apparent in its interactions and reactions.

However, recent computational studies suggest a more nuanced picture. Analysis of the C–I–C bond angle and the hybridization of the iodine orbitals indicates a departure from the idealized 3c-4e model. rsc.org DFT calculations show that the iodine orbital involved in bonding to the phenyl groups has a degree of s-character, leading to a more obtuse C–I–C bond angle than the 90° expected for pure p-orbital involvement. rsc.org This deviation from the classic 3c-4e picture is crucial for understanding the reactivity differences between diaryliodonium, diarylbromonium, and diarylchloronium salts. rsc.org

Mechanistic Pathway Elucidation through Computational Methods (e.g., DFT, CCSD(T)-F12)

Computational methods are indispensable for mapping out the complex reaction mechanisms involving diphenyliodonium salts. Techniques like DFT and the highly accurate CCSD(T)-F12 method allow for the calculation of reaction energies, transition state structures, and activation barriers.

DFT calculations have been instrumental in elucidating the mechanisms of aryl transfer reactions from diphenyliodonium salts to various nucleophiles. By locating the transition state (TS) structures and calculating the associated energy barriers, researchers can predict the feasibility and selectivity of a given reaction. chemrxiv.orgscielo.br

For example, in the arylation of amines, computational studies can model the approach of the amine to the diphenyliodonium cation, the formation of an intermediate complex, the transition state for C-N bond formation, and the final reductive elimination of iodobenzene. The calculated energy barriers for these steps provide quantitative insight into the reaction kinetics. beilstein-journals.org These calculations can also explain regioselectivity in cases where multiple reaction sites are available. mdpi.com

Table 2: Calculated Energy Barriers for Representative Reactions

| Reaction | Computational Method | Reactant(s) | Product(s) | Energy Barrier (kcal/mol) | Source |

| First Hydrogenation of Diphenylacetylene | B3LYP | Pd₃-IM₁ | Pd₃-IM₂ | 26.2 | scielo.br |

| Second Hydrogenation of Diphenylacetylene (cis) | B3LYP | Pd₃-IM | cis-IM | 16.3 | scielo.br |

| Second Hydrogenation of Diphenylacetylene (trans) | B3LYP | Pd₃-IM | trans-IM | 12.7 | scielo.br |

| α-hydrogen abstraction | ωB97XD/6-311+G(d,p) | Cyclopentanone + SO₄⁻˙ | Products | 33.2 (in acetonitrile) | nih.gov |

| β-hydrogen abstraction | ωB97XD/6-311+G(d,p) | Cyclopentanone + SO₄⁻˙ | Products | 26.1 (in acetonitrile) | nih.gov |

This interactive table presents calculated energy barriers for different chemical transformations.

The electrochemical properties of diphenyliodonium salts are central to their reactivity, particularly in reactions initiated by single-electron transfer (SET). The standard reduction potential (E°) is a measure of a species' tendency to be reduced by gaining an electron. youtube.com A more positive reduction potential indicates a greater driving force for reduction. youtube.comyoutube.com

Computational methods can predict the reduction potentials of species like the diphenyliodonium cation. These calculations help to understand its role as an oxidant in various chemical processes. For instance, DFT studies have investigated SET pathways in reactions like the dearomatization of phenols, where the iodonium (B1229267) salt acts as an electron acceptor. researchgate.net The calculated reduction potential can determine whether an SET pathway is energetically feasible compared to an ionic pathway. The difference in reduction potentials between the electron donor and acceptor dictates the free energy change (ΔG) of the electron transfer step. youtube.com

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions. For diphenyliodonium salts, this involves forecasting their reactivity with new nucleophiles and predicting the selectivity of these transformations. researchgate.net

By building computational models, researchers can screen potential substrates and reaction conditions in silico, saving significant time and resources in the laboratory. For example, DFT calculations can predict whether an unsymmetrical diaryliodonium salt will selectively transfer one aryl group over the other. This selectivity is often governed by the electronic properties of the aryl groups and the stability of the potential transition states, all of which can be modeled computationally. frontiersin.org

Furthermore, computational studies can guide the design of new diaryliodonium reagents with enhanced reactivity or specific selectivity. By understanding the structure-reactivity relationships through computational analysis, chemists can rationally design next-generation arylating agents for a wide range of synthetic applications. diva-portal.org

Analytical Methodologies for Mechanistic Elucidation in Diphenyliodonium Hydrogen Sulfate Chemistry

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Reaction Monitoring and Product Characterization

The elucidation of reaction mechanisms and the definitive identification of products in the chemistry of diphenyliodonium (B167342) hydrogen sulfate (B86663) heavily rely on a suite of sophisticated spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serve as indispensable tools for chemists in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to provide detailed information about the structure and environment of atoms within a molecule. In the context of diphenyliodonium salt reactions, ¹H and ¹³C NMR are routinely used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. For instance, in the C3-arylation of thiophenes using a diphenyliodonium salt, ¹H NMR is used to confirm the formation of the desired phenylated thiophene (B33073).

Furthermore, advanced NMR techniques can help in assigning the structure of complex products and byproducts. The chemical shifts (δ), coupling constants (J), and integration of the signals provide a wealth of information for structural confirmation.

Mass Spectrometry (MS) provides crucial information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elemental composition of reaction products. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is instrumental in confirming the identity of products from reactions involving diaryliodonium salts. For example, in the selective C-N coupling reactions of diaryliodonium salts with dinucleophiles, ESI-TOF HRMS is used to confirm the exact mass of the resulting products, thereby verifying their elemental composition. rsc.org

The fragmentation patterns observed in the mass spectra can also offer valuable structural information, helping to distinguish between isomers and to understand the connectivity of atoms within a molecule. In studies of the photochemistry of diaryliodonium salts, product analysis is a key component, with MS being used to identify the various photoproducts formed, such as iodobenzene (B50100) and iodobiphenyls. ibm.com

The following table summarizes the application of these spectroscopic techniques in the characterization of products from reactions involving diaryliodonium salts, as reported in various studies.

| Spectroscopic Technique | Application | Type of Information Obtained | Reference |

| ¹H NMR | Product Characterization | Chemical shifts, coupling constants, and integration for structural elucidation of arylated products. | mdpi.com |

| ¹³C NMR | Product Characterization | Chemical shifts for carbon skeleton confirmation of products from C-N coupling reactions. | rsc.org |

| ESI-TOF HRMS | Product Identification | Precise mass-to-charge ratio for determination of elemental composition of novel compounds. | rsc.org |

| GC-MS | Mechanistic Studies | Identification of volatile byproducts to understand reaction pathways. | diva-portal.org |

Isotopic Labeling Studies for Mechanistic Pathway Tracing

Isotopic labeling is a powerful and elegant technique used to trace the fate of atoms or fragments of molecules throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. In the chemistry of diphenyliodonium salts, the use of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can offer profound insights into the intricate details of reaction mechanisms.

By strategically replacing a hydrogen atom with deuterium or a carbon atom with ¹³C in one of the phenyl rings of the diphenyliodonium cation, researchers can track the position of the labeled atom in the products. This is particularly useful in distinguishing between different possible reaction intermediates and transition states. For example, in reactions where a phenyl group is transferred, labeling one of the rings can determine if there is any scrambling of the aryl groups or if the transfer occurs via a specific pathway.

While specific studies on the isotopic labeling of diphenyliodonium hydrogen sulfate are not extensively documented in publicly available literature, the principles are well-established in the broader context of organic chemistry and have been applied to related compounds and reactions. For instance, the synthesis of deuterium and ¹³C labeled trifluoromethyl phenyldiazirine derivatives has been reported for use as stable isotope tags in mass spectrometry to identify binding sites. nih.gov This highlights the utility of isotopic labeling in mechanistic studies.

The general approach for a hypothetical isotopic labeling study on a reaction of diphenyliodonium hydrogen sulfate would involve:

Synthesis of the Labeled Reagent: A diphenyliodonium hydrogen sulfate molecule would be synthesized with a specific atom (e.g., a hydrogen or carbon) replaced by its heavier isotope.

Reaction Execution: The isotopically labeled diphenyliodonium hydrogen sulfate would then be subjected to the reaction under investigation.

Product Analysis: The resulting products would be analyzed using techniques such as mass spectrometry and NMR spectroscopy to determine the location of the isotopic label.

The following table outlines the potential applications of isotopic labeling in elucidating the mechanisms of reactions involving diphenyliodonium hydrogen sulfate.

| Isotope | Labeling Position | Analytical Technique | Mechanistic Insight |

| ²H (Deuterium) | Phenyl ring C-H | MS, ¹H NMR | Tracing the fate of specific hydrogen atoms, investigating kinetic isotope effects. |

| ¹³C | Phenyl ring C-I bond | ¹³C NMR, MS | Following the carbon skeleton, distinguishing between intermolecular and intramolecular aryl transfer. |

Electrochemical Techniques for Redox Behavior Analysis (e.g., Polarography)

Electrochemical methods are crucial for understanding the redox properties of diphenyliodonium salts and for elucidating the mechanisms of reactions that involve electron transfer steps. Among these techniques, polarography and cyclic voltammetry have been historically significant and continue to provide valuable insights.

Polarography is an electrochemical technique that involves the use of a dropping mercury electrode (DME) to measure the current as a function of the applied potential. Studies on the polarographic reduction of diphenyliodonium salts have been instrumental in understanding their electrochemical behavior. Early work in this area demonstrated that the electroreduction of diphenyliodonium salts is a key process. acs.org

Research on the polarography of substituted diphenyliodonium salts has provided quantitative data on their reduction potentials. These studies have shown that the ease of reduction is influenced by the nature and position of substituents on the phenyl rings. This information is critical for designing and predicting the reactivity of these salts in various applications.

The data obtained from these electrochemical studies are fundamental for applications such as in electrochemically initiated polymerizations and in understanding the role of diphenyliodonium salts as photoinitiators where electron transfer processes are central.

The following table presents a summary of findings from electrochemical studies on diphenyliodonium salts.

| Electrochemical Technique | Key Findings | Significance | Reference |

| Polarography | Determination of half-wave reduction potentials for diphenyliodonium salts. | Provides a quantitative measure of the ease of reduction and the effect of substituents. | acs.org |

| Cyclic Voltammetry | Investigation of redox potentials and electron transfer kinetics. | Elucidates the feasibility of electrochemical reactions and the stability of intermediates. | rsc.org |

Future Directions and Emerging Research Avenues in Diphenyliodonium Hydrogen Sulfate Chemistry

Development of Novel Aryl Radical Coupling Reactions

Diaryliodonium salts have long been recognized as stable and effective precursors for aryl radicals. researchgate.net The development of new methods for generating and utilizing these radicals is a major focus of current research. These efforts are geared towards creating more efficient and versatile carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

A particularly exciting frontier is the generation of aryl radicals from diaryliodonium salts without the need for an external photocatalyst (PC). chemrxiv.org Traditional photoredox catalysis often relies on expensive and sometimes toxic transition metal complexes (e.g., Iridium or Ruthenium-based) to facilitate the single-electron transfer (SET) required for radical formation. researchgate.net Recent breakthroughs have demonstrated that aryl radicals can be generated from diaryliodonium salts using visible light in conjunction with simple organic Lewis bases, bypassing the need for a dedicated photocatalyst. researchgate.netchemrxiv.org

This strategy involves the interaction of a Lewis base with the diaryliodonium salt. While it was initially thought that the formation of a colored ground-state electron-donor-acceptor (EDA) complex was critical for this photoactivity, recent studies suggest this is not a prerequisite. rsc.orgrsc.org A wide array of Lewis bases can serve as effective activators for light-driven radical generation from salts like diphenyliodonium (B167342) triflate under irradiation from purple or blue LEDs. rsc.org The generated aryl radicals can then be trapped by various radical acceptors. For instance, researchers have quantified phenyl radical (Ph•) generation by trapping it with bis(pinacolato)diboron (B136004) (B₂Pin₂) to form phenylboronic acid pinacol (B44631) ester (Ph-BPin). rsc.org

These photocatalyst-free methods are not limited to simple radical trapping. They have been successfully interfaced with transition-metal catalysis, such as palladium-catalyzed C–H activation, to achieve site-selective arylation reactions. rsc.org This hybrid approach demonstrates that aryl radicals, generated cleanly without an external photocatalyst, can be captured by a transition metal catalyst and participate in organometallic cross-coupling cycles. chemrxiv.orgrsc.org This opens new avenues for developing novel organometallic aryl radical coupling reactions that are more sustainable and cost-effective. researchgate.net

Table 1: Examples of Lewis Base Activators for Photocatalyst-Free Phenyl Radical Generation

| Lewis Base Activator | Reaction Conditions | Key Finding | Reference |

|---|---|---|---|

| N-methylpyrrole | White LED irradiation, solvent quantity | Generates aryl radicals that selectively arylate the pyrrole (B145914) C2–H bond. chemrxiv.org | chemrxiv.org |

| Neutral PR₃ (phosphine) bases | Purple or blue LED irradiation | More effective activators than pyrrole, leading to P-arylation. rsc.org | rsc.org |

| 2,6-Lutidine | Visible light irradiation | Forms an EDA complex in situ with diaryliodonium triflate to generate aryl radicals. researchgate.net | researchgate.net |

| Various simple organic Lewis bases | Purple LED irradiation | A broad array of simple organic LBs can enable radical generation without forming highly colored or halogen-bonded EDA complexes. rsc.org | rsc.org |

Expanding the Scope of C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that transforms ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, streamlining synthetic routes. sci-hub.se Diphenyliodonium hydrogen sulfate (B86663) and related salts are proving to be highly effective reagents for expanding the scope of these transformations. nih.gov They can act as sources of electrophilic aryl groups or, as discussed previously, as aryl radical precursors for a variety of substrates.

Recent advances have focused on achieving regioselective arylation of challenging positions on aromatic and heteroaromatic rings. nih.govmdpi.com For instance, palladium-catalyzed C-H arylation of N-aryl amide substrates has been achieved at room temperature using diaryliodonium salts in an organophotoredox system. researchgate.net In another example, the selective C3-arylation of thiophene (B33073) and benzothiophene (B83047) derivatives was accomplished using a palladium on magnetite catalyst with diphenyliodonium tetrafluoroborate (B81430). mdpi.com

The mechanism of these C-H arylation reactions can vary. While some proceed through an electrophilic palladation pathway involving a Pd(II)/Pd(IV) cycle, others operate via a radical mechanism. mdpi.com The visible-light-promoted arylation of heteroarenes often involves a single electron transfer (SET) from a photoexcited catalyst to the diaryliodonium salt, generating an aryl radical that adds to the heterocycle. mdpi.com The ability to generate these aryl radicals under photocatalyst-free conditions further enhances the utility of diaryliodonium salts in C-H functionalization, providing a milder and more accessible route to complex arylated molecules. rsc.org

Integration with Green Chemistry Principles and Sustainable Synthetic Practices

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly influencing the development of synthetic methodologies. globalresearchonline.netresearchgate.net Research into diphenyliodonium hydrogen sulfate chemistry is aligning with these principles in several significant ways.

A major advance has been the development of sustainable, scalable, and waste-efficient one-pot syntheses of diaryliodonium salts. rsc.orgresearchgate.net Traditional multi-step procedures are being replaced by protocols that utilize environmentally benign solvents like ethyl acetate (B1210297). rsc.org These one-pot methods significantly reduce the amount of waste generated, as reflected in impressively low E-factors (a measure of mass waste per mass of product). rsc.org

Furthermore, the shift towards photocatalyst-free radical generation contributes directly to a greener synthetic approach. chemrxiv.org By eliminating the need for expensive and often toxic heavy metal photocatalysts, these methods reduce both the cost and the environmental impact of the reaction. chemrxiv.orgacs.org This is a key step towards making arylation reactions more sustainable for both academic and industrial applications.

The use of diaryliodonium salts themselves can be seen as a green alternative in certain contexts. They are stable, easy-to-handle solids, which contrasts with other aryl radical precursors like explosive diazonium salts. researchgate.net The ongoing development of syntheses from renewable feedstocks and the design of reactions with high atom economy are central goals in making the entire lifecycle of these reagents more sustainable. acs.orgnih.gov

Advanced Computational Modeling for Rational Design and Discovery of New Reactivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting new reactivity. In the context of diphenyliodonium salt chemistry, advanced computational modeling, particularly Density Functional Theory (DFT) calculations, is providing crucial insights that guide experimental work.

For example, computational studies have been used to support the experimental finding that a strong, detectable halogen bonding interaction is not essential for photocatalyst-free, light-driven radical generation from diaryliodonium salts. rsc.org These models help to elucidate the electronic nature of the interactions between Lewis bases and the iodonium (B1229267) salt in the excited state.

DFT calculations have also been employed to map out the energy profiles of reaction pathways. In studies of the S-arylation of sulfenamides using diphenyliodonium salts, calculations showed a feasible energy barrier for the reaction, supporting the proposed mechanism which involves the formation of an iodonium thiolate species followed by C–S bond-forming reductive elimination. beilstein-journals.org By providing a deeper understanding of transition states and reaction intermediates, computational modeling allows for the rational design of more efficient catalysts, more selective reagents, and entirely new transformations involving diphenyliodonium hydrogen sulfate and its derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing diphenyliodonium hydrogen sulfate, and how can purity be rigorously validated?

Diphenyliodonium hydrogen sulfate is typically synthesized via the reaction of iodobenzene with a sulfonating agent under controlled acidic conditions. Key validation methods include:

- ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of byproducts like iodobenzene derivatives .

- Elemental analysis to verify stoichiometric ratios of carbon, hydrogen, and sulfur.

- X-ray diffraction (XRD) for crystalline phase identification, particularly when comparing polymorphic forms .

- Ion chromatography to quantify sulfate counterion content and rule out contamination from intermediates.

Q. How does diphenyliodonium hydrogen sulfate behave in polar aprotic solvents, and what experimental precautions are necessary?

The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and acetonitrile but is poorly soluble in dichloromethane. Stability studies suggest:

- Avoiding prolonged exposure to light , as UV irradiation can induce homolytic cleavage of the I–Ph bond, generating phenyl radicals .

- Temperature control (<40°C) during dissolution to prevent thermal decomposition.

- Conductivity measurements to monitor ionic dissociation, which influences reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. What mechanistic insights explain the dual reactivity of diphenyliodonium hydrogen sulfate in radical vs. nucleophilic pathways?

The compound’s reactivity is governed by its ability to act as both a one-electron oxidant (via Ph₂I⁺) and a source of aryl groups. Key evidence includes:

- Polarographic data showing three reduction waves, where the first corresponds to Ph₂I⁺ → Ph₂I•, supporting radical generation under reductive conditions .

- EPR spectroscopy detecting phenyl radicals in reactions with Cu(I) or Ti(III), confirming electron-transfer pathways .

- Competitive kinetic studies revealing that nucleophilic reactivity (e.g., with N₃⁻ or SCN⁻) dominates in non-reductive environments, with rate constants 13.5× higher for N₃⁻ vs. SCN⁻ .

Q. How can contradictions in reported nucleophilic reactivity orders (e.g., N₃⁻ > NO₂⁻ > CN⁻) be resolved through experimental design?

Discrepancies arise from solvent effects, counterion interactions, and transition-state tightness. To address these:

- Systematic solvent screening (e.g., DMSO vs. acetonitrile) to isolate solvent polarity impacts .

- Isothermal titration calorimetry (ITC) to quantify enthalpy changes during nucleophilic attack, differentiating early vs. late transition states .

- Cross-referencing kinetic data with computational studies (DFT) to map charge distribution in transition states .

Q. What strategies optimize diphenyliodonium hydrogen sulfate’s use as an arylating agent in complex systems (e.g., biomolecule functionalization)?

Key considerations include:

- pH modulation : Maintain mildly acidic conditions (pH 4–6) to stabilize the iodonium ion while minimizing protein denaturation .

- Radical scavengers : Add 1,1-diphenylethylene to suppress radical side reactions, improving selectivity for SNAr pathways .

- Co-solvent systems : Use water-DMSO mixtures to enhance solubility without compromising ionic strength .

Data Analysis & Reproducibility

Q. How should researchers handle inconsistencies in electrochemical data (e.g., varying reduction potentials across studies)?

- Standardize reference electrodes (e.g., Ag/AgCl vs. SCE) and explicitly report electrolyte composition .

- Replicate experiments under inert atmospheres to exclude oxygen interference, which can alter redox pathways .

- Publish raw cyclic voltammetry traces in supplementary materials to enable independent validation .

Q. What are the best practices for characterizing decomposition products of diphenyliodonium hydrogen sulfate under thermal stress?

- Thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts like iodobenzene or biphenyl .

- In situ Raman spectroscopy to monitor real-time structural changes during heating .

- Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual starting material .

Methodological Resources

- Electrochemical Studies : Reference polarographic methods from Beringer and Meites for reproducible reduction potential measurements .

- Kinetic Modeling : Use the Eyring equation to correlate nucleophilic reactivity with transition-state parameters, as demonstrated in Parker’s studies .

- Structural Characterization : Follow XRD protocols from for crystallographic data deposition in public repositories (e.g., CCDC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products